molecular formula C13H19NO5 B8455902 Ethyl 3-[(furan-2-ylmethyl)(ethoxycarbonyl)amino]propanoate CAS No. 7460-39-1

Ethyl 3-[(furan-2-ylmethyl)(ethoxycarbonyl)amino]propanoate

Cat. No. B8455902
CAS RN: 7460-39-1
M. Wt: 269.29 g/mol
InChI Key: SMICBNFMOZDODZ-UHFFFAOYSA-N
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Description

Ethyl 3-[(furan-2-ylmethyl)(ethoxycarbonyl)amino]propanoate is a useful research compound. Its molecular formula is C13H19NO5 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
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properties

CAS RN

7460-39-1

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

ethyl 3-[ethoxycarbonyl(furan-2-ylmethyl)amino]propanoate

InChI

InChI=1S/C13H19NO5/c1-3-17-12(15)7-8-14(13(16)18-4-2)10-11-6-5-9-19-11/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

SMICBNFMOZDODZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CO1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-[(furan-2-ylmethyl)amino]propionate (10.8 g) prepared in the step 2 and 18.3 mL of triethylamine were dissolved in 180 mL of methylene chloride, 7.14 g of ethyl chloroformate was added by slowly dropping thereinto under cooling with ice and the mixture was stirred at room temperature for 5 hours. Water (200 mL) was added to the reaction solution and the mixture was subjected to extraction with methylene chloride. The organic layer was washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated in vacuo therefrom. The residue was purified by silica gel column chromatography to give 13.77 g of the objective compound as yellow liquid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

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